molecular formula C7H8O2 B590117 2-Methoxyphenol-13C6 CAS No. 202326-52-1

2-Methoxyphenol-13C6

Cat. No. B590117
CAS RN: 202326-52-1
M. Wt: 130.093
InChI Key: LHGVFZTZFXWLCP-WBJZHHNVSA-N
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Description

2-Methoxyphenol-13C6, also known as Guaiacol-13C6, is a biochemical used for proteomics research . It is a high-quality, certified reference material .


Synthesis Analysis

In a study, six compounds containing the 2-methoxyphenol moiety core structure were synthesized and their antioxidant activity was reported. The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Molecular Structure Analysis

The molecular formula of 2-Methoxyphenol-13C6 is C13C6H8O2 .


Chemical Reactions Analysis

The hydrodeoxygenation (HDO) of 2-methoxyphenol (or guaiacol, GUA) over Pd, Ru, and Mo2C catalysts supported on activated carbon (AC) has been compared .


Physical And Chemical Properties Analysis

The molecular formula of 2-Methoxyphenol-13C6 is C7H8O2 and its molar mass is 124.13722 . It should be stored at -20°C .

Mechanism of Action

Guaiacol, a phenolic compound, inhibits LPS-stimulated COX-2 expression and NF-κB activation . It is used medicinally as an expectorant, antiseptic, and local anesthetic .

Safety and Hazards

2-Methoxyphenol-13C6 should be handled with care. It is advised to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It should not be breathed in and should only be used outdoors or in a well-ventilated area. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

2-Methoxyphenol-13C6 is a biochemical used for proteomics research . It is a high-quality, certified reference material available for purchase online . It is expected to continue to be used in scientific research, particularly in the field of proteomics .

properties

IUPAC Name

6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVFZTZFXWLCP-WBJZHHNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.093 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenol-13C6

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